1-cyclohexyl-N-methylmethanamine

Descripción

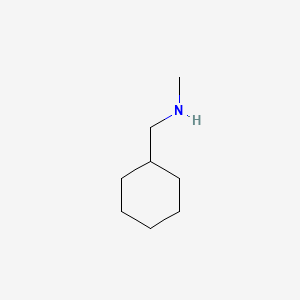

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclohexyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLPMBLJZJCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948625 | |

| Record name | 1-Cyclohexyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25756-29-0 | |

| Record name | N-Methylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25756-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl N Methylmethanamine

Established Synthetic Pathways

The synthesis of 1-cyclohexyl-N-methylmethanamine can be effectively achieved through several well-documented pathways in organic chemistry. These methods, primarily reductive amination and N-alkylation, offer reliable routes from simple precursors.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, two primary reductive amination routes are feasible:

Route A: Cyclohexanecarboxaldehyde (B41370) and Methylamine (B109427): The reaction begins with the condensation of cyclohexanecarboxaldehyde and methylamine to form an N-substituted imine. This intermediate is subsequently reduced in situ to yield this compound.

Route B: Cyclohexanone (B45756) and Methylamine: This pathway involves the reaction of cyclohexanone with methylamine. The resulting imine intermediate is then reduced to furnish the final secondary amine product. This specific transformation has been explored using biocatalytic methods. nih.gov

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is selective for the protonated imine over the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.com

| Route | Carbonyl Precursor | Amine Precursor | Typical Reducing Agent | Key Feature |

|---|---|---|---|---|

| A | Cyclohexanecarboxaldehyde | Methylamine | NaBH₃CN, NaBH(OAc)₃ | Direct formation from aldehyde. |

| B | Cyclohexanone | Methylamine | H₂/Pd, NaBH₃CN, Biocatalyst (IRED) | Utilizes a common ketone starting material. nih.gov |

N-Alkylation Approaches

Direct N-alkylation is another fundamental approach to synthesizing this compound. This involves the reaction of a primary amine with an alkylating agent. A significant challenge in this method is preventing over-alkylation, where the desired secondary amine reacts further to form a tertiary amine. wikipedia.org However, strategies have been developed to achieve selective mono-alkylation. researchgate.net

The synthesis can be approached in two ways:

N-Methylation of Cyclohexylmethanamine: This involves reacting cyclohexylmethanamine with a methylating agent, such as methyl iodide or dimethyl sulfate. To favor mono-alkylation, reaction conditions must be carefully controlled, often using a specific base or a large excess of the starting primary amine.

N-Cyclohexylmethylation of Methylamine: Alternatively, methylamine can be reacted with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide. Selective mono-alkylation can be promoted by using specific reaction conditions, for instance, employing cesium bases which have been shown to be effective in preventing dialkylation.

Modern methods often utilize alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach as it avoids the formation of salt byproducts. wikipedia.org

| Amine Precursor | Alkylating Agent | Strategy for Selectivity | Reference Concept |

|---|---|---|---|

| Cyclohexylmethanamine | Methyl Iodide (CH₃I) | Use of excess primary amine; controlled conditions. | youtube.com |

| Methylamine | Cyclohexylmethyl Bromide | Use of cesium bases (e.g., CsOH). | General principle for selective mono-alkylation. |

| Cyclohexylmethanamine | Methanol (B129727) (CH₃OH) | Catalytic "Borrowing Hydrogen" strategy. | General principle for N-alkylation with alcohols. wikipedia.org |

Emerging Synthetic Routes in Amine Chemistry

Recent advancements in organic synthesis have introduced novel methods for amine preparation that offer improved efficiency, selectivity, and sustainability. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. This process involves the use of a catalyst (often based on ruthenium or iridium) to temporarily dehydrogenate an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This atom-economical method allows for the N-alkylation of amines with alcohols, producing only water as a byproduct.

Another innovative approach involves the use of biocatalysts. Enzymes such as ene-reductases and imine reductases can be combined in chemoenzymatic cascades to produce complex amines with high stereoselectivity from unsaturated ketones. acs.org

Advanced Synthetic Techniques

Beyond established pathways, advanced synthetic techniques enable the creation of complex analogs of this compound, including those with specific stereochemistry, and allow for the rapid generation of molecular diversity.

Stereoselective Synthesis and Chiral Resolution Protocols

While this compound itself is achiral, its derivatives can contain stereocenters. The synthesis of single enantiomers of these chiral analogs is crucial for various applications.

Asymmetric Reductive Amination: A powerful modern technique for creating chiral amines is biocatalytic asymmetric reductive amination. nih.gov Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), can catalyze the reduction of an imine intermediate with high enantioselectivity. researchgate.net This approach can be applied to the synthesis of chiral analogs, for example, by starting with a substituted cyclohexanone. The combination of different enzymes in a cascade can even produce amines with multiple stereocenters with excellent control. acs.org

Chiral Resolution: For cases where a racemic mixture of a chiral analog is synthesized, chiral resolution can be employed to separate the enantiomers. The most common method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure carboxylic acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts, which typically have different solubilities and can be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Multicomponent Reactions for Analog Generation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product that incorporates portions of all starting materials. nih.gov These reactions are invaluable for generating libraries of structurally diverse analogs.

Ugi Four-Component Reaction (U-4CR): The building blocks of this compound are ideal substrates for the Ugi reaction. organic-chemistry.org This reaction combines an aldehyde (e.g., cyclohexanecarboxaldehyde), a primary amine (e.g., methylamine), a carboxylic acid, and an isocyanide. wikipedia.org The product is a complex α-aminoacyl amide derivative, and by varying the carboxylic acid and isocyanide components, a vast library of peptide-like analogs can be rapidly synthesized from the core precursors. orgsyn.orgresearchgate.net

Kabachnik-Fields Reaction: The synthesized this compound, as a secondary amine, can itself be a reactant in an MCR. The Kabachnik-Fields reaction is a three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite to produce α-aminophosphonates. organic-chemistry.orgwikipedia.orgslideshare.net Using this compound in this reaction allows for the generation of analogs containing a phosphonate group, which are of interest as bioisosteres of amino acids. nih.gov

| Reaction Name | Reactant Type | Example Reactants | Product Class | Key Advantage |

|---|---|---|---|---|

| Ugi Reaction | Precursors | Cyclohexanecarboxaldehyde, Methylamine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides | High diversity, peptide-like scaffolds. wikipedia.org |

| Kabachnik-Fields Reaction | Product as Reactant | This compound, Aldehyde, Dialkyl Phosphite | α-Aminophosphonates | Generates amino acid bioisosteres. wikipedia.org |

Strategic Use of Protecting Groups in Amine Synthesis

In the multi-step synthesis of complex molecules containing the this compound scaffold, the strategic use of protecting groups is crucial to ensure chemoselectivity. The secondary amine functionality is nucleophilic and can react with a variety of electrophiles. Therefore, temporary protection of the amine is often necessary to prevent unwanted side reactions while other parts of the molecule are being modified.

One of the most common protecting groups for amines is the tert-butoxycarbonyl (Boc) group. researchgate.netnih.gov The protection of a primary amine precursor, such as cyclohexylmethanamine, can be achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base like triethylamine or in a solvent system like water-acetone. researchgate.net This reaction yields the N-Boc protected intermediate. The Boc group is advantageous due to its stability under a wide range of non-acidic conditions, including exposure to many nucleophiles and bases. researchgate.net

Synthesis of Structural Analogues and Chemically Modified Derivatives

The structural framework of this compound allows for various modifications to explore structure-activity relationships in medicinal chemistry and materials science. These modifications can be broadly categorized into substitutions at the nitrogen atom, alterations of the cyclohexyl ring, and derivatization through amidation and acylation.

N-Substituted Derivatives and Their Synthetic Access

The secondary amine of this compound serves as a versatile handle for the introduction of a wide array of substituents. N-alkylation can be achieved by reacting the parent amine with alkyl halides or other alkylating agents. For instance, the synthesis of N-benzyl-N-cyclohexylmethyl-N-methylamine can be accomplished by treating N-methylcyclohexylamine with benzyl bromide in the presence of a base like potassium carbonate. prepchem.com This reaction proceeds via nucleophilic substitution, where the secondary amine displaces the bromide ion.

Reductive amination is another powerful method for creating N-substituted derivatives. organic-chemistry.orgyoutube.com This one-pot reaction involves the condensation of an aldehyde or ketone with the amine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. wikipedia.orgharvard.edu This method is highly efficient for generating a diverse library of N-alkyl, N-aryl, and other substituted analogs of this compound.

Cyclohexyl Ring Modifications and Stereochemical Control

Modifying the cyclohexyl ring of this compound introduces further structural diversity. Functional groups can be introduced onto the cyclohexane (B81311) ring through various synthetic transformations. The stereochemical outcome of these reactions is often crucial, as different stereoisomers can exhibit distinct biological activities or material properties.

Stereocontrolled functionalization of the cyclohexane ring can be achieved using several strategies. acs.orgacs.org For example, organometallic chemistry offers powerful tools for the stereoselective addition of nucleophiles to cyclohexene derivatives. acs.org Ring-closing metathesis and Diels-Alder reactions can also be employed to construct substituted cyclohexyl rings with a high degree of stereocontrol. Furthermore, ring contraction or expansion reactions can be utilized to generate functionalized carbocycles of different ring sizes from cyclohexyl precursors. The choice of synthetic route and reaction conditions plays a pivotal role in controlling the relative and absolute stereochemistry of the newly introduced functional groups on the cyclohexyl ring. nih.govchemrxiv.org

Amidation and Acylation Derivatives

The secondary amine of this compound can be readily converted to amide and acyl derivatives. N-acylation is a common transformation that can alter the electronic and steric properties of the molecule. bath.ac.uk This reaction is typically carried out by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. orientjchem.orgstackexchange.com For example, reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine will yield the corresponding N-acetyl derivative. stackexchange.com Similarly, benzoyl chloride can be used to introduce a benzoyl group.

These N-acylation reactions are generally high-yielding and can be performed under mild conditions. researchgate.net The resulting amides are often more stable and less basic than the parent amine. This derivatization strategy is widely used in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

The transition of a synthetic route from the laboratory bench to a pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, which is often prepared via reductive amination, process optimization is key. acs.orgmanchester.ac.uk

Key parameters for optimization in a reductive amination process include the choice of reducing agent, solvent, temperature, and catalyst. While borohydride (B1222165) reagents are common in the lab, catalytic hydrogenation using transition metal catalysts like platinum or palladium on carbon is often preferred for larger-scale synthesis due to cost, safety, and waste considerations. acs.org The optimization process may involve a Design of Experiments (DoE) approach to systematically evaluate the impact of different reaction parameters on yield and purity. manchester.ac.uk

Mechanistic Investigations of 1 Cyclohexyl N Methylmethanamine Reactivity

Reaction Pathway Elucidation

The chemical behavior of 1-cyclohexyl-N-methylmethanamine is largely dictated by the presence of the secondary amine functionality, which can act as a nucleophile and is susceptible to oxidation and other transformations. The bulky cyclohexyl group and the methyl group attached to the nitrogen atom also exert steric and electronic effects that influence the reaction pathways.

Mechanistic Insights into Oxidation Reactions

The oxidation of secondary amines like this compound can proceed through several mechanistic pathways, primarily leading to N-dealkylation or N-oxidation products. nih.gov A common pathway for N-dealkylation involves the formation of a carbinolamine intermediate. nih.gov This process is often catalyzed by enzymes such as cytochrome P450 or by chemical oxidants. nih.govrsc.org

The generally accepted mechanism for oxidative N-dealkylation commences with the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, forming an iminium ion intermediate. This intermediate is then hydrolyzed to yield a secondary amine and a carbonyl compound. In the case of this compound, oxidation can lead to either N-demethylation to produce cyclohexylmethanamine and formaldehyde (B43269), or N-decyclohexylmethylation to yield methylamine (B109427) and cyclohexanecarboxaldehyde (B41370). The regioselectivity of this process is influenced by the relative stability of the radical intermediates and the steric accessibility of the C-H bonds.

Another oxidative pathway is N-oxidation, which involves the direct oxidation of the nitrogen atom to form an N-oxide. nih.gov This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can sometimes rearrange or undergo further reactions. Computational studies on the oxidation of similar amines have shown that the electronic character of the nitrogen atom shifts from strongly nucleophilic to moderately electrophilic during the oxidation process. nih.gov

A theoretical study on the atmospheric oxidation of methylamine, a structurally related primary amine, has highlighted the complexity of the reaction, involving multiple potential products and the significant role of peroxide radicals. dtu.dkresearchgate.net While not directly studying this compound, these findings suggest that its atmospheric oxidation would also involve a complex network of reactions.

Mechanistic Studies of Reduction Reactions

The reduction of this compound itself is not a common transformation as it is already an amine. However, the synthesis of this compound often involves the reduction of an imine or an amide precursor. nih.gov Understanding the mechanisms of these reduction reactions is key to controlling the synthesis of the target amine.

Reductive amination is a widely used method for the synthesis of secondary amines. nih.gov In the context of producing this compound, this would typically involve the reaction of cyclohexanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The mechanism of imine reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the C=N double bond.

Alternatively, this compound can be synthesized via the reduction of the corresponding amide, N-methyl-cyclohexanecarboxamide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism of amide reduction is more complex than that of imine reduction. It begins with the nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to yield the amine.

A study on the reduction of N-substituted carbonylimidazoles using a NaBH₄/I₂ system provides a versatile method for preparing monomethylamines. researchgate.netnih.gov This process proceeds through a formamide (B127407) intermediate, with the reduction of the formamide being the rate-determining step. researchgate.netnih.gov

Nucleophilic Substitution Mechanisms Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. These reactions typically follow an Sₙ2 mechanism, where the amine attacks an electrophilic carbon center, leading to the displacement of a leaving group. researchgate.netnih.gov

For instance, this compound can react with alkyl halides to form tertiary amines. The reaction proceeds via a direct backside attack of the nitrogen nucleophile on the alkyl halide. This results in the formation of a new C-N bond and the cleavage of the carbon-halogen bond in a concerted step. The product of this initial reaction is a tertiary ammonium (B1175870) salt, which can be deprotonated by a base to yield the neutral tertiary amine. It is important to note that the resulting tertiary amine can also be nucleophilic and may react further with the alkyl halide to form a quaternary ammonium salt.

The nucleophilicity of the amine is a key factor in these reactions and can be influenced by the steric hindrance imposed by the cyclohexyl and methyl groups. While the cyclohexyl group is bulky, the nitrogen atom is still accessible enough to participate in nucleophilic attack.

Catalytic Aspects in this compound Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both transition metal catalysts and biocatalysts have been employed in transformations of secondary amines.

Role of Transition Metal Catalysts in Selective Reactions

Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are widely used for the N-alkylation and N-dealkylation of amines. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds. nih.gov For example, this compound could be synthesized via the palladium-catalyzed coupling of a cyclohexyl halide with methylamine.

The catalytic cycle for such reactions typically involves the oxidative addition of the aryl or alkyl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the desired amine and regenerate the palladium(0) catalyst.

Transition metal-catalyzed N-dealkylation is also a significant reaction. researchgate.net For instance, ruthenium-catalyzed oxidation of methylamines using hydrogen peroxide has been reported to proceed via a two-step reaction involving the formation of a methoxymethylamine derivative followed by hydrolysis. researchgate.net Mechanistic studies suggest the involvement of a high-valent Ru(IV)=O species. researchgate.net

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Mechanistic Feature | Reference |

| Pd catalyst, phosphine (B1218219) ligands, base | C–N Cross-Coupling | Cyclohexyl halides, methylamine | This compound | Potential for selective amination | |

| RuCl₃, H₂O₂ | N-demethylation | Methylamines | N-demethylated products | Formation of methoxymethylamine intermediate, involves Ru(IV)=O species | researchgate.net |

| Zirconium catalyst, hydroperoxide | Amine Oxidation | Primary amines | Nitro compounds | Stepwise oxidation via N-oxides and hydroxylamines | nih.gov |

Application of Organocatalysis and Biocatalysis

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. Secondary amines are key components in certain types of organocatalysis, such as enamine and iminium ion catalysis. While this compound itself is not typically the catalyst, understanding these mechanisms provides insight into its potential reactivity. N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can mediate a variety of transformations, although their direct application with secondary amines like the title compound is less common. nih.gov

Biocatalysis offers a green and highly selective alternative for amine transformations. Enzymes such as imine reductases (IREDs) and methyltransferases are of particular relevance.

Imine reductases (IREDs) have shown great potential for the synthesis of chiral amines through the reductive amination of ketones. nih.govnih.gov Recent research has focused on identifying IREDs that can accommodate bulky amines, which would be relevant for reactions involving this compound or its precursors. nih.gov The mechanism of IRED-catalyzed reductive amination involves the enzyme facilitating both the formation of the imine from a ketone and an amine, and its subsequent stereoselective reduction using a cofactor like NADPH. nih.govnih.gov

Methyltransferases are enzymes that can selectively methylate amines using S-adenosylmethionine (SAM) as a methyl donor. Biocatalytic cascades have been developed where SAM is regenerated in situ, allowing for the use of simpler methylating agents like methyl iodide. Such a system could potentially be used for the synthesis of this compound from cyclohexylmethanamine.

| Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Key Mechanistic Feature | Reference |

| Imine Reductase (IR-G02) | Reductive Amination | Ketones, Bulky amines | Chiral secondary and tertiary amines | Enzyme catalyzes both imine formation and reduction | nih.gov |

| Methyltransferase (MT) | N-methylation | Heterocycles, Amines | N-methylated products | Utilizes S-adenosylmethionine (SAM) as a methyl donor, can be part of a cyclic cascade for SAM regeneration | |

| Cytochrome P450 | N-dealkylation | N-cyclopropyl-N-methylaniline | N-demethylated and N-decyclopropylated anilines | Involves a spin-selective hydrogen atom transfer (HAT) step | rsc.org |

Impact of Additives on Reaction Kinetics and Selectivity

The reactivity of secondary amines, including this compound, in alkylation and other reactions can be significantly influenced by the presence of additives. These additives can act as catalysts, co-catalysts, or inhibitors, thereby altering the reaction rates (kinetics) and the distribution of products (selectivity). Lewis acids, Brønsted acids and bases, and various salts are common additives that can modulate the chemical behavior of amines.

Lewis acids, for instance, can activate substrates by coordinating to lone pairs of electrons. In the context of amine reactions, a Lewis acid can interact with the nitrogen atom of the amine or with a reactant, such as an aldehyde or ketone, in a condensation reaction. This interaction can enhance the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the amine. Studies on the α-functionalization of cyclic secondary amines have shown that Lewis acids are crucial for activating transient imines to react with a broader range of nucleophiles. nih.gov For example, the addition of a Lewis acid can promote the reaction of in-situ generated imines with organometallic reagents. nih.govrsc.org

In the case of N-alkylation of secondary amines, additives can play a crucial role in achieving selectivity, particularly in preventing over-alkylation to form quaternary ammonium salts. For instance, in the N-alkylation of primary amines with alkyl halides, the addition of cesium salts like cesium carbonate or cesium hydroxide (B78521) has been shown to enhance the yield of the mono-alkylated product. youtube.com While this example pertains to primary amines, the principle of modifying the reaction environment to favor a specific product is applicable to secondary amines as well.

A study on the electrocatalytic mono-alkylation of N-methylcyclohexylamine, a close analog of this compound, with formaldehyde provides insight into the reaction mechanism on a Pdδ⁻–H electrocatalyst. researchgate.net The reaction proceeds through the formation of an intermediate on the catalyst surface, and the Gibbs free energy diagrams indicate the feasibility of the mono-alkylation process. researchgate.net This highlights how a catalytic surface can act as a complex "additive" that dictates the reaction pathway.

The table below illustrates the conceptual impact of different types of additives on the hypothetical N-alkylation of this compound, based on general principles observed in related amine chemistry.

Table 1: Conceptual Impact of Additives on the N-Alkylation of this compound

| Additive Type | Example Additive | Expected Impact on Kinetics | Expected Impact on Selectivity | Plausible Mechanistic Role |

| Lewis Acid | ZnCl₂, AlCl₃ | Increase | May alter product distribution | Activation of the electrophile. |

| Brønsted Acid | Acetic Acid | Increase (catalytic) | Can favor imine formation in condensations. libretexts.org | Protonation of intermediates to facilitate leaving group departure. libretexts.org |

| Base | Cs₂CO₃ | May vary | Can enhance mono-alkylation. youtube.com | Acts as a proton scavenger. youtube.com |

| Phase-Transfer Catalyst | Quaternary Ammonium Salt | Increase | May improve yield of specific products | Facilitates reaction between reactants in different phases. |

| Transition Metal Catalyst | Pd/C, Rh/C | Increase | Can be highly selective for mono- or di-alkylation. rsc.org | Facilitates hydrogenation/dehydrogenation steps in reductive amination. rsc.org |

This table is a conceptual representation based on analogous chemical reactions and not on experimental data for this compound.

Intramolecular and Intermolecular Reaction Dynamics

The structure of this compound, featuring a secondary amine with both a cyclohexylmethyl and a methyl substituent, allows for a variety of intramolecular and intermolecular reactions. The dynamics of these reactions are governed by factors such as steric hindrance, electronic effects, and the presence of catalysts or other reactive species.

Intramolecular Reactions:

Intramolecular reactions involve the interaction of different parts of the same molecule. For this compound, a potential intramolecular reaction could be a cyclization, although this would likely require significant activation or a specific reagent to facilitate the process. For instance, a silver-catalyzed intramolecular cyclization has been reported for other complex amine structures to form novel heterocyclic compounds. rsc.org While not directly applicable to this compound under normal conditions, it demonstrates the possibility of intramolecular pathways.

More common intramolecular events for amines involve rearrangements or cyclizations initiated by a reactive intermediate. For example, azomethine ylides, which can be formed from the condensation of secondary amines with aldehydes, can undergo intramolecular electrocyclization reactions. nih.gov

Intermolecular Reactions:

Intermolecular reactions occur between two or more separate molecules. For this compound, these reactions are more common and include:

N-Alkylation: As a secondary amine, it can react with alkyl halides or other electrophiles in an intermolecular fashion to form a tertiary amine. libretexts.org The rate of this reaction is influenced by the nucleophilicity of the amine and the steric bulk of both the amine and the electrophile. youtube.com

Condensation Reactions: It can react with aldehydes or ketones to form an iminium ion, which is a key intermediate in reactions like the Mannich reaction or reductive amination. libretexts.org The formation of these iminium ions is often catalyzed by acid. libretexts.org

Deaminative Coupling: In the presence of a suitable catalyst, such as a ruthenium complex, primary amines can undergo a deaminative coupling to form secondary amines. nih.gov While this compound is already a secondary amine, it could potentially participate in related intermolecular reactions with other amines or itself under specific catalytic conditions, although this is less common.

The table below provides a comparative overview of potential intramolecular and intermolecular reactions for this compound based on general amine reactivity.

Table 2: Comparison of Potential Intramolecular and Intermolecular Reactions

| Reaction Type | General Description | Example Reaction for Analogous Systems | Relevance to this compound |

| Intramolecular | |||

| Cyclization | Formation of a new ring within the molecule. | Silver-catalyzed cyclization of functionalized amines. rsc.org | Unlikely without specific functionalization or harsh conditions. |

| Rearrangement | Migration of a group within the molecule. | Isomerization of α-aminonitriles via azomethine ylides. nih.gov | Possible if a reactive intermediate is formed. |

| Intermolecular | |||

| N-Alkylation | Reaction with an electrophile to form a C-N bond. | Reaction of secondary amines with alkyl halides. libretexts.org | A common and expected reaction. |

| Condensation | Reaction with a carbonyl compound to form an iminium ion. | Reaction of secondary amines with aldehydes/ketones. libretexts.org | A key reaction pathway for further functionalization. |

| Dimerization/Oligomerization | Self-reaction to form larger molecules. | Catalytic deaminative coupling of primary amines. nih.gov | Possible under specific catalytic conditions. |

This table is a conceptual representation based on analogous chemical reactions and not on experimental data for this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Cyclohexyl N Methylmethanamine

Quantum Chemical Approaches for Reaction Mechanism Prediction

Quantum chemical calculations are indispensable for predicting the reaction mechanisms of molecules like 1-cyclohexyl-N-methylmethanamine. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, helping to identify transition states, intermediates, and the most likely reaction pathways. rsc.orgacs.org

A significant area of investigation for amines is their oxidative metabolism, often involving N-dealkylation. mdpi.com Computational studies on similar amines, for instance, have elucidated the mechanisms of their oxidation by cytochrome P450 enzymes or other oxidizing agents. rsc.orgnih.govacs.org These studies typically involve calculating the energies of various proposed intermediates and transition states to determine the most energetically favorable reaction pathway. For this compound, this could involve hydrogen abstraction from the N-methyl group or the methylene (B1212753) bridge, or an electron transfer mechanism. nih.govacs.org

DFT calculations can be used to model these pathways. For example, a study on the Cl-initiated oxidation of methyl n-propyl ether used the BHandHLYP/6-311++G(d,p) level of theory for geometry optimization and further refined energies with the CCSD(T) method to map the potential energy surface for hydrogen abstraction. acs.org A similar approach could be applied to this compound to predict its atmospheric degradation or metabolic fate. The calculations would reveal which C-H or N-H bond is most susceptible to cleavage by predicting the activation energies for each potential abstraction site.

Table 1: Hypothetical Activation Energies for Hydrogen Abstraction from this compound via a Radical Mechanism

| Abstraction Site | Relative Activation Energy (kcal/mol) | Predicted Product Type |

| N-H | High | Amidyl Radical |

| N-CH3 | Moderate | α-aminoalkyl Radical |

| N-CH2- | Low | α-aminoalkyl Radical |

| Cyclohexyl (axial C-H) | Moderate-High | Cyclohexyl Radical |

| Cyclohexyl (equatorial C-H) | Moderate-High | Cyclohexyl Radical |

Note: This table is illustrative and based on general principles of amine reactivity. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of this compound in various environments, such as in aqueous solution or interacting with a biological target. nih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time. nih.gov

To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a novel molecule like this compound, a specific force field would likely be developed by parameterizing it against quantum mechanical calculations or experimental data. researchgate.net

MD simulations can be used to study:

Solvation: How the molecule interacts with water molecules, including the formation and lifetime of hydrogen bonds.

Conformational Dynamics: The transitions between different shapes (conformers) of the molecule, such as the chair-flipping of the cyclohexane (B81311) ring. mdpi.com

Ligand-Receptor Binding: The process of the molecule docking into a protein's binding site and the stability of the resulting complex. acs.orgnih.gov Simulations can reveal key residues involved in the interaction and calculate the binding free energy.

For example, MD simulations of small molecules in aqueous solution can predict their aggregation propensity and diffusion constants. nih.govcore.ac.uk In the context of drug design, MD simulations are used to refine docked poses and assess the stability of ligand-protein interactions, observing the persistence of hydrogen bonds and hydrophobic contacts over nanoseconds. researchgate.netacs.org

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of compounds analogous to this compound, a QSAR model could be developed to predict their potency or other biological effects. acs.orgdergipark.org.tr

The process involves:

Data Set: A collection of molecules with known activities.

Descriptor Calculation: Computing various numerical descriptors for each molecule that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area) or 3D properties (e.g., molecular shape, electrostatic potential). walisongo.ac.id

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that links the descriptors to the activity. nih.govmdpi.com

For instance, a 3D-QSAR study on quinoline (B57606) derivatives identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as crucial for anticancer activity. nih.gov Similarly, a study on thiazolidinone derivatives suggested that electron-withdrawing groups on a phenyl ring were favorable for anti-inflammatory activity. benthamopenarchives.com For cyclohexylamine (B46788) derivatives, descriptors could include the size and shape of the cyclohexyl group, the basicity of the amine, and its hydrogen bonding potential.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Relevance |

| 1D (Constitutional) | Molecular Weight, Atom Count | Overall size of the molecule |

| 2D (Topological) | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

| 3D (Geometric) | van der Waals Volume, Polar Surface Area (PSA) | Molecular shape and hydrogen bonding capacity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity and electrostatic interactions |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and hydrophobic interactions |

In Silico Modeling of Ligand-Target Interactions

Molecular docking is a primary in silico method used to predict how a ligand, such as this compound, binds to the active site of a receptor, typically a protein. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand binding. nih.govnih.gov

The docking process involves two main steps:

Sampling: Generating a large number of possible orientations and conformations of the ligand within the protein's binding pocket.

Scoring: Evaluating each of these poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. dergipark.org.trmdpi.com

Docking studies on N-methylmorphinans, for example, revealed that the basic nitrogen atom forms a crucial charge-enhanced hydrogen bond with an aspartate residue (D147) in the µ-opioid receptor. nih.gov Similarly, docking this compound into a hypothetical target would likely show the protonated amine forming a salt bridge with an acidic residue (Asp or Glu), while the cyclohexyl group would occupy a hydrophobic pocket. acs.org

Table 3: Illustrative Docking Results for a Hypothetical Cyclohexylamine Analog Series

| Compound | Docking Score (kcal/mol) | Key Interactions Predicted |

| Analog 1 (N-methyl) | -7.5 | H-bond with Asp110, Hydrophobic contact with Phe220 |

| Analog 2 (N-ethyl) | -7.8 | H-bond with Asp110, Enhanced hydrophobic contact |

| Analog 3 (Cyclopentyl) | -7.2 | H-bond with Asp110, Weaker hydrophobic contact |

| Analog 4 (Cyclohexyl) | -8.1 | H-bond with Asp110, Optimal fit in hydrophobic pocket |

Note: This table is a fictional representation to illustrate the output of a molecular docking study. The binding energies and interactions are hypothetical.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape, or conformation. The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. libretexts.org For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is determined by the steric strain. sapub.orgopenochem.org

Computational methods can accurately predict the energies of these different conformers. sapub.org Generally, a substituent is more stable in the equatorial position to avoid steric clashes with other axial atoms, known as 1,3-diaxial interactions. libretexts.org For this compound, the bulky -CH2-NH-CH3 group would strongly prefer the equatorial position.

Furthermore, for flexible molecules, predicting the absolute stereochemistry is a significant challenge. Computational methods combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD) have become powerful tools. nih.govresearchgate.net The process involves calculating the theoretical VCD spectra for all possible stereoisomers and comparing them to the experimental spectrum to determine the correct absolute configuration. nih.govacs.org This is crucial as different enantiomers of a chiral drug can have vastly different biological activities.

Table 4: Calculated Relative Energies of Methylcyclohexane Conformers

| Conformer | Substituent Position | Relative Energy (kJ/mol) | Population at 298K |

| Chair 1 | Equatorial | 0 | ~95% |

| Chair 2 | Axial | 7.3 | ~5% |

| Twist-Boat | - | ~23 | <0.1% |

| Boat | - | ~29 | <0.01% |

Source: Data adapted from principles of conformational analysis for monosubstituted cyclohexanes. libretexts.orgopenochem.org

Biological Activity and Pharmacological Research on 1 Cyclohexyl N Methylmethanamine

In Vitro Biological Screening and Assays

There is no available scientific literature detailing the in vitro biological screening of 1-cyclohexyl-N-methylmethanamine for the following assays:

In Vivo Pharmacological Evaluation in Relevant Animal Models

A thorough search of scientific databases yielded no in vivo studies on this compound.

Investigations into Neuroprotective and Anti-inflammatory Effects

Although direct studies on the neuroprotective and anti-inflammatory effects of this compound are limited, research on analogous structures and derivatives provides insights into its potential activities. The core structure of a cyclohexyl ring attached to an amine is a feature in various compounds investigated for neurological and inflammatory conditions.

Neuroinflammation is a key factor in the progression of neurodegenerative diseases. nih.gov The inhibition of inflammatory processes in the brain is a significant therapeutic strategy. For instance, studies on other cyclic amine derivatives have demonstrated neuroprotective effects by modulating inflammatory pathways. Some agents with neuroprotective properties act by reducing or modulating the accumulation of protein aggregates and inhibiting the secretion of pro-inflammatory cytokines from microglia and astrocytes.

Furthermore, certain chromene derivatives have been shown to exhibit neuroprotective effects against excitotoxicity and oxidative stress, which are contributing factors to neuronal damage in neurodegenerative disorders. mdpi.com These compounds have demonstrated the ability to inhibit intracellular reactive oxygen species and lipid peroxidation. mdpi.com While not directly studying this compound, this research highlights the potential for compounds with similar structural motifs to possess neuroprotective capabilities.

Elucidation of Molecular Mechanisms of Action

The mechanism of action for this compound is likely multifaceted, involving interactions with various molecular targets. Preliminary data suggests it may act as a ligand for several receptors. smolecule.com Research into its derivatives has provided more specific insights into potential molecular targets and pathways.

Research into derivatives of this compound has identified several potential molecular targets:

Colony-Stimulating Factor 1 Receptor (CSF1R): The colony-stimulating factor 1 receptor (CSF1R) is crucial for the differentiation and function of macrophages and microglia. nih.gov Inhibition of CSF1R is a promising strategy for treating neuroinflammatory diseases. nih.gov Derivatives of this compound have been investigated as CSF1R inhibitors. For example, a scaffold described as N-(4-heterocycloalkyl-2-cycloalkylphenyl)-5-methylisoxazole-3-carboxamide, which bears resemblance to the cyclohexyl moiety, has yielded potent and selective CSF1R inhibitors. nih.gov One such inhibitor, 7dri , demonstrated significant inhibition of CSF1R phosphorylation in microglial cells and reduced neuroinflammation in an in vivo model. nih.gov

Monoamine Transporters: Monoamine transporters (MATs), including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are key targets for drugs treating neuropsychiatric disorders. nih.gov The structural characteristics of this compound suggest potential interaction with these transporters. Research on related structures has explored how modifications to the amine and the cyclic moiety can influence affinity and selectivity for different MATs. nih.gov

Sigma Receptors: While not directly linked to this compound, derivatives of structurally related piperazines have shown high affinity for sigma-2 (σ2) receptors, which are implicated in various neurological and psychiatric conditions.

Cyclophilins: Cyclophilins are proteins that bind to the immunosuppressant cyclosporine and possess peptidyl-prolyl cis-trans isomerase activity. nih.govnih.gov While no direct binding studies with this compound are available, the ability of cyclic structures to fit into the binding pockets of cyclophilins is a known phenomenon in medicinal chemistry. nih.govnih.gov

Enzymes: The basic amine group of this compound suggests it could interact with various enzymes, potentially acting as a substrate or inhibitor. For instance, related cyclopropylamine (B47189) derivatives have been shown to act as irreversible inhibitors of histone demethylase KDM1A and monoamine oxidases (MAO A and MAO B). nih.gov

Table 1: Potential Molecular Targets of this compound Derivatives

| Target Family | Specific Target | Derivative/Related Compound Class | Potential Therapeutic Area |

| Receptor Tyrosine Kinases | CSF1R | N-(4-heterocycloalkyl-2-cycloalkylphenyl)-5-methylisoxazole-3-carboxamides | Neuroinflammatory Diseases |

| Transporters | Monoamine Transporters (DAT, NET, SERT) | Thioacetamide and thioethanamine scaffolds with diphenyl rings | Neuropsychiatric Disorders |

| Receptors | Sigma-2 (σ2) Receptors | Piperazine derivatives | Neurological and Psychiatric Conditions |

| Enzymes | Histone Demethylase KDM1A, MAO A, MAO B | Cyclopropylamine derivatives | Cancer, Viral Infections |

Derivatives of this compound likely exert their effects by modulating key cellular signaling pathways and altering gene expression.

For instance, the inhibition of CSF1R by its inhibitors can suppress the signaling pathways responsible for the survival and proliferation of microglia, thereby reducing the production of pro-inflammatory cytokines. nih.gov This can lead to a dampening of the neuroinflammatory response.

Furthermore, compounds that interact with monoamine transporters can alter the levels of neurotransmitters in the synaptic cleft, which in turn modulates a wide array of downstream signaling cascades and gene expression profiles related to mood, cognition, and behavior. nih.gov

Research on other neuroprotective compounds has shown that activation of pathways like the ERK-CREB signaling cascade can be crucial for their effects. mdpi.com While not directly demonstrated for this compound, it is plausible that its derivatives could engage similar pro-survival pathways.

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different conformational states of a receptor, leading to the activation of distinct downstream signaling pathways. This is a critical consideration in modern drug discovery.

The analysis of functional selectivity for this compound or its derivatives is not yet reported in the available literature. However, for targets like G protein-coupled receptors (GPCRs) that it might interact with, understanding its potential for biased agonism would be a crucial next step in its pharmacological characterization. This would involve detailed in vitro assays to dissect its signaling profile at specific receptors.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective therapeutic agents from a lead compound like this compound relies heavily on understanding its structure-activity relationship (SAR).

While a detailed SAR for this compound is not established, principles from related series of compounds can be informative.

For inhibitors of CSF1R, a key design principle has been the modification of a core scaffold to enhance binding affinity and selectivity. For the N-(4-heterocycloalkyl-2-cycloalkylphenyl)-5-methylisoxazole-3-carboxamide series, molecular docking studies have been employed to understand the binding modes within the CSF1R active site, guiding the synthesis of more potent and selective analogs. nih.gov

In the context of monoamine transporter ligands, SAR studies have shown that modifications to the amine substituent and the nature and substitution pattern of the cyclic moiety can dramatically influence potency and selectivity for DAT, NET, and SERT. nih.gov For example, in some series, increasing the bulk of the N-substituent can enhance DAT affinity. nih.gov

The synthesis of derivatives often involves standard chemical transformations such as N-alkylation, amidation, and acylation to explore the chemical space around the parent molecule and optimize its biological activity. smolecule.com

Quantitative Analysis of Substituent Effects on Biological Activity

The biological activity of compounds based on the this compound scaffold can be significantly influenced by the introduction of various substituents. Research into related structures, such as C-(1-aryl-cyclohexyl)-methylamines, has provided valuable insights into the structure-activity relationships (SAR) that govern their pharmacological effects. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

A notable example of quantitative analysis of substituent effects can be found in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. A study on C-(1-aryl-cyclohexyl)-methylamines revealed that modifications to the aryl and cyclohexyl rings, as well as the methylamine (B109427) moiety, have profound effects on their inhibitory activity against DPP-IV. nih.gov

The general structure of these analogs can be represented as follows, where R1, R2, and R3 indicate positions for potential substitutions on the this compound core structure.

Table 1: Investigated Substituent Effects on the Biological Activity of C-(1-aryl-cyclohexyl)-methylamine Derivatives

| Substituent Position | Modification | Effect on DPP-IV Inhibition |

| Aryl Ring (R1) | Introduction of a cyano group | Generally enhances potency |

| Introduction of a fluorine atom | Can improve metabolic stability and potency | |

| Presence of a methoxy (B1213986) group | May alter selectivity and potency | |

| Cyclohexyl Ring (R2) | Unsubstituted | Serves as a core scaffold |

| Amine Moiety (R3) | N-methylation | Often crucial for receptor interaction |

Detailed SAR studies have demonstrated that the introduction of a cyano group on the aryl ring is a key determinant of high potency. This is often attributed to the specific interactions this group can form within the active site of the DPP-IV enzyme. Similarly, the strategic placement of fluorine atoms can enhance metabolic stability without compromising inhibitory activity. The optimization of these substituents has led to the discovery of compounds with low nanomolar potency and excellent oral pharmacokinetic profiles in animal models. nih.gov

Pharmacokinetic and Drug Metabolism Research

The pharmacokinetic profile and metabolic fate of a compound are critical determinants of its potential as a therapeutic agent. For this compound and its derivatives, understanding these properties is essential for predicting their in vivo behavior.

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is a key parameter in drug discovery, as it influences the half-life and bioavailability of a drug. researchgate.net In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. nuvisan.com

Common metabolic transformations for N-alkylated cyclohexylamine (B46788) derivatives include:

N-dealkylation: The removal of the methyl group from the nitrogen atom to form the primary amine, 1-cyclohexylmethanamine.

Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring at various positions.

Oxidative deamination: Following N-dealkylation, the resulting primary amine can undergo oxidative deamination to form a ketone or aldehyde.

The identification of metabolites is typically carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov For related compounds, studies have identified various hydroxylated and N-dealkylated metabolites in in vitro and in vivo systems. nih.gov

Table 2: Potential Metabolites of this compound

| Metabolite | Metabolic Pathway |

| 1-Cyclohexylmethanamine | N-dealkylation |

| Hydroxy-1-cyclohexyl-N-methylmethanamine | Hydroxylation of the cyclohexyl ring |

| Cyclohexylmethanone | Oxidative deamination (following N-dealkylation) |

Cytochrome P450 (CYP) Inhibition Profiling

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another. Therefore, assessing the potential of a new chemical entity to inhibit CYP enzymes is a critical step in drug development.

Specific experimental data on the CYP inhibition profile of this compound is not publicly available. However, based on its chemical structure as a secondary amine, it has the potential to interact with various CYP isoforms. Amines are known to be substrates and, in some cases, inhibitors of CYP enzymes, particularly CYP2D6 and CYP3A4.

The potential for CYP inhibition can be evaluated in vitro using human liver microsomes and a panel of specific CYP isoform substrates. The degree of inhibition is typically quantified by determining the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the activity of a specific CYP enzyme.

Computational Prediction of Pharmacokinetic Parameters

In the absence of experimental data, computational models can provide valuable initial estimates of the pharmacokinetic properties of a compound. These in silico tools use the chemical structure of a molecule to predict various absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov

For this compound, several physicochemical and pharmacokinetic properties have been predicted using computational models and are available in public databases.

Table 3: Computationally Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 127.23 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | Indicates moderate lipophilicity, which can affect absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding affinity. |

These predicted values suggest that this compound is a relatively small and moderately lipophilic molecule, which are generally favorable characteristics for oral absorption and distribution. However, it is important to note that these are computational predictions and require experimental verification. More advanced computational models can also predict parameters such as human intestinal absorption, blood-brain barrier penetration, and substrate/inhibitor potential for various transporters and CYP enzymes. nih.gov

Advanced Analytical Characterization Techniques for 1 Cyclohexyl N Methylmethanamine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-cyclohexyl-N-methylmethanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the cyclohexyl ring generally appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The N-methyl group gives rise to a characteristic singlet signal, expected in the range of δ 2.2–2.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the cyclohexyl group would likely appear as a doublet, influenced by the neighboring methine proton of the cyclohexyl ring. The single proton on the nitrogen (N-H) may present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the cyclohexyl carbons are expected to resonate in the range of δ 20–35 ppm. The carbon of the N-methyl group would appear at approximately δ 40–45 ppm, and the methylene carbon bridging the cyclohexyl and amine groups would also be found in this region.

2D NMR Spectroscopy (COSY, HSQC): To resolve the complex, overlapping signals in the 1D NMR spectra and to definitively assign proton and carbon signals, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methine proton on the cyclohexyl ring and the adjacent methylene protons, as well as among the various protons within the cyclohexyl ring, aiding in the assignment of these complex multiplets. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for unambiguously assigning the signals in the ¹³C NMR spectrum based on the assignments of the ¹H NMR spectrum. For example, the singlet of the N-methyl protons would show a cross-peak with the corresponding N-methyl carbon signal in the HSQC spectrum. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ ppm) | Multiplicity | ¹³C Chemical Shift (δ ppm) |

| N-CH₃ | 2.35 | s | 36.5 |

| N-H | 1.5 (broad) | s | - |

| -CH₂-N | 2.25 | d | 58.0 |

| -CH-(cyclohexyl) | 1.65 | m | 38.0 |

| Cyclohexyl CH₂ | 0.9 - 1.8 | m | 26.0, 26.8, 31.5 |

Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs and is for illustrative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. sdsu.edu This band is typically weaker and sharper than the broad O-H stretch of alcohols. Other significant absorptions would include the C-H stretching vibrations of the cyclohexyl and methyl groups, which are expected around 2850-2950 cm⁻¹. The C-N stretching vibration is anticipated to appear in the 1250-1020 cm⁻¹ region. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine |

| 2925, 2850 | C-H Stretch | Cyclohexyl, Methyl |

| ~1450 | C-H Bend | Cyclohexyl, Methylene |

| ~1130 | C-N Stretch | Aliphatic Amine |

Note: This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for confirming the molecular weight and elucidating the structure of a compound, as well as assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatogram would show a peak at a specific retention time for this compound, which can be used for its identification and quantification. The mass spectrum obtained from the GC peak provides crucial structural information. For this compound (molecular weight: 127.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 127. nih.gov A key fragmentation pathway for aliphatic amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. sdsu.edu This would lead to the formation of a stable iminium cation. For this compound, a significant fragment would be expected at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion, resulting from the cleavage of the bond between the cyclohexyl ring and the methylene group. Another possible fragmentation could involve the loss of the methyl group, leading to a fragment at m/z 112.

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS)

LC-MS and its high-resolution variant (LC-HRMS) are powerful techniques for the analysis of compounds that are not sufficiently volatile for GC-MS. For secondary amines like this compound, LC-MS analysis can be performed directly or after derivatization to enhance ionization efficiency and chromatographic retention. mdpi.com Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 128. LC-HRMS would provide a highly accurate mass measurement of this ion, allowing for the determination of the elemental composition and further confirming the compound's identity. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing further structural details that can be used for confirmation and in quantitative studies.

Chromatographic Methods for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its precise quantification.

Column Chromatography: For the preparative purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common method. A solvent system of ethyl acetate (B1210297) and hexane (B92381) can be employed as the mobile phase to effectively separate the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the purification and quantitative analysis of this compound. For analytical purposes, a reversed-phase C18 column is often used. A typical mobile phase could consist of a mixture of acetonitrile (B52724) and water, potentially with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in LC-MS applications. mdpi.com By constructing a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amines like this compound. Due to the lack of a strong chromophore in many aliphatic amines, direct UV detection can be challenging, necessitating derivatization to enhance detectability. thermofisher.com

Research Findings: Methodologies for analyzing structurally similar amines, such as cyclohexylamine (B46788), often employ pre-column derivatization. nih.govresearchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent or UV-absorbent derivatives. thermofisher.comresearchgate.net This allows for sensitive detection and accurate quantification. researchgate.net For instance, a method for determining cyclohexylamine in water samples involved derivatization followed by analysis on a high-performance silica gel layer and quantification by reflectance scanning. tandfonline.com

Reverse-phase (RP) HPLC is a common mode of separation for these compounds. sielc.com The separation is typically achieved on a C18 column. The mobile phase composition is critical and often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The pH of the buffer can be adjusted to control the ionization state of the amine and improve peak shape and retention.

An HPLC method for related amines involves the following conditions:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid or Formic Acid) | sielc.com |

| Detection | UV/Vis or Fluorescence (following derivatization) | thermofisher.comnih.govresearchgate.net |

| Derivatization Reagent (example) | o-phthalaldehyde (OPA) with a thiol | researchgate.netnih.gov |

| Run Time | Typically 15-60 minutes | nih.govnih.gov |

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography, which is particularly useful for the purification of synthesized this compound on a laboratory scale. It utilizes moderate pressure to drive the mobile phase through a column packed with a sorbent, typically silica gel. rsc.org

Research Findings: The purification of structurally related compounds is often performed using silica gel (e.g., SilicaFlash P60, 230-400 mesh) via the Still's method. rsc.org A gradient elution is commonly employed, starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding a more polar solvent, such as ethyl acetate. rsc.org This gradient allows for the efficient separation of the target compound from less polar starting materials and more polar by-products. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure product are combined. rsc.org

| Parameter | Condition/Material | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | rsc.org |

| Mobile Phase | Gradient of Hexanes/Ethyl Acetate | rsc.org |

| Elution Method | Stepwise or continuous gradient | rsc.org |

| Monitoring | Thin-Layer Chromatography (TLC) with visualization agents (e.g., KMnO4, p-anisaldehyde) | rsc.org |

Preparative Chromatography Techniques

For isolating larger quantities of this compound with high purity, preparative chromatography techniques are essential. These methods are scalable from milligrams to kilograms and operate on the same principles as their analytical counterparts but with larger columns and higher flow rates.

Research Findings: Liquid chromatography methods developed for analytical purposes can often be scaled up for preparative separations to isolate impurities or the main compound. sielc.com This involves using larger columns packed with the same stationary phase and proportionally increasing the mobile phase flow rate. Gradient elution, similar to that used in flash chromatography (e.g., a 0%–30% gradient of ethyl acetate in hexanes), is effective for purifying diastereomers or separating closely related compounds. rsc.org The goal is to maximize throughput while maintaining the required resolution to achieve the desired purity of the final product.

Advanced Data Processing and Interpretation Methodologies

The analysis of chromatographic data has been significantly enhanced by the application of advanced computational and statistical methods. numberanalytics.com These methodologies allow for the extraction of more meaningful information from complex chromatograms, improving both qualitative and quantitative analysis.

For data generated from techniques like HPLC, initial pre-processing steps are crucial. These include baseline correction, noise reduction, and peak alignment. Alignment is particularly important when comparing multiple chromatograms, as retention time shifts can obscure true chemical differences. core.ac.uk

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are powerful tools for analyzing complex chromatographic datasets. numberanalytics.com

Principal Component Analysis (PCA): This technique reduces the dimensionality of the data by transforming a large set of variables into a smaller one that still contains most of the information. In chromatography, PCA can be used to identify patterns and group samples based on their chemical profiles. numberanalytics.com

Partial Least Squares Regression (PLS-R): PLS-R is a regression method used to build predictive models. It can be employed to create a quantitative model that predicts the concentration of this compound in a sample based on its chromatogram. numberanalytics.com

Machine Learning: Machine learning algorithms are increasingly being applied to chromatographic data for various purposes: numberanalytics.com

Automated Peak Detection: Algorithms can be trained to automatically and accurately detect and integrate peaks in a chromatogram, which reduces manual effort and improves reproducibility. numberanalytics.com

Chromatogram Classification: Machine learning models can classify chromatograms into specific categories, which is useful in quality control settings. numberanalytics.com

The combination of high-resolution chromatographic separation with these advanced data processing techniques provides a robust framework for the detailed characterization and analysis of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-N-methylmethanamine, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves reductive amination or alkylation of cyclohexylamine derivatives. For example, cyclohexylmethanamine can react with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Catalysts such as palladium or nickel may enhance efficiency in hydrogenation steps .

- Key Parameters :

- Temperature: 60–80°C for alkylation.

- Solvent: Polar aprotic solvents (e.g., DMF or THF).

- Purification: Distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : <sup>1</sup>H NMR should show signals for the cyclohexyl ring (δ 1.0–2.0 ppm, multiplet) and N-methyl group (δ 2.2–2.5 ppm, singlet). <sup>13</sup>C NMR confirms the cyclohexyl carbons (δ 20–35 ppm) and the methylamine carbon (δ 40–45 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 141.2 (C₈H₁₇N⁺) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

- Methodology :

- Standardized Protocols : Replicate measurements using IUPAC-recommended methods (e.g., dynamic vapor pressure analysis for boiling point).

- Environmental Controls : Account for humidity and purity (≥99% by HPLC) .

- Comparative Studies : Contrast results with structurally similar amines (e.g., cyclohexylamine derivatives) to identify outliers .

Q. How does the steric hindrance of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., alkyl halides) using UV-Vis or <sup>19</sup>F NMR.